molecular formula C4H7Br3 B1582172 1,2,4-Tribromobutane CAS No. 38300-67-3

1,2,4-Tribromobutane

Cat. No. B1582172
CAS RN: 38300-67-3
M. Wt: 294.81 g/mol
InChI Key: UKFHIKGQGFCINK-UHFFFAOYSA-N
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Description

1,2,4-Tribromobutane is a chemical compound with the molecular formula C4H7Br3 . It has an average mass of 294.810 Da and a monoisotopic mass of 291.809753 Da .


Molecular Structure Analysis

The molecular structure of 1,2,4-Tribromobutane consists of a butane molecule with three bromine atoms attached to the first, second, and fourth carbon atoms . The IUPAC Standard InChI is InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 .

Scientific Research Applications

NMR Investigations

1,2,4-Tribromobutane and its derivatives have been studied through nuclear magnetic resonance (NMR). For example, Hinton and Jaques (1975) conducted a comprehensive NMR investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound closely related to 1,2,4-Tribromobutane. Their study involved determining all 19F, 13C, and 1H chemical shifts and 23 coupling constants, highlighting the compound's complex spin-spin coupling and the effects of temperature and solvent on its chemical shifts and coupling constants (Hinton & Jaques, 1975).

Bromination Studies

Tanner et al. (1984) explored the vapor phase bromination of 2-bromobutane, which yields various dibromobutane and tribromobutane compounds, including 2,2,3-tribromobutane. This study provided insights into the formation of polybrominated products and the thermal instability of β-bromoalkyl radicals (Tanner et al., 1984).

Electrophilic Characteristics

The electrophilic nature of compounds like 1,2,4-Tribromobutane is of interest in studies related to carcinogenicity and mutagenesis. For instance, Loecken et al. (2009) investigated the bis-electrophile diepoxybutane, a key carcinogenic metabolite of 1,3-butadiene, which has similar reactive properties. They explored its ability to cross-link DNA with histones, a mechanism relevant to understanding the mutagenic properties of bis-electrophilic chemicals (Loecken et al., 2009).

Electrochemical Studies

The electrochemical reduction of 1,4-dihalobutanes, including 1,4-dibromobutane, has been researched by Pritts and Peters (1995). Their work involved cyclic voltammetry and controlled-potential electrolysis to investigate the behavior of these compounds at carbon cathodes. This research is crucial for understanding the electrochemical pathways and potential industrial applications of halogenated butanes (Pritts & Peters, 1995).

properties

IUPAC Name

1,2,4-tribromobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHIKGQGFCINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334486
Record name 1,2,4-tribromobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Tribromobutane

CAS RN

38300-67-3
Record name 1,2,4-tribromobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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